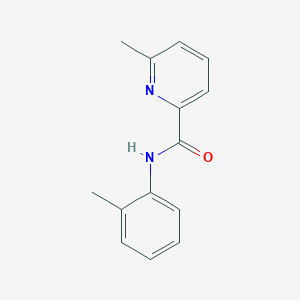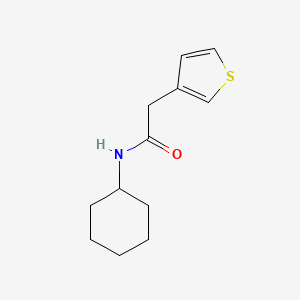
4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide, also known as 4-APPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrrole derivative that has been synthesized for various purposes, including medicinal and pharmaceutical applications.
Applications De Recherche Scientifique
4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide has been extensively studied for its potential applications in medicinal and pharmaceutical research. It has been shown to exhibit antitumor, antibacterial, and antifungal activities. It has also been investigated for its potential as an analgesic and anti-inflammatory agent. Additionally, 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide has been used as a building block for the synthesis of other pyrrole derivatives with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide is not fully understood, but it is believed to involve inhibition of DNA synthesis and disruption of cell membrane integrity. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
Biochemical and Physiological Effects:
Studies have shown that 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide can affect various biochemical and physiological processes. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide has been shown to have analgesic and anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide in lab experiments include its relatively low cost and ease of synthesis. It can also be used as a building block for the synthesis of other pyrrole derivatives with potential therapeutic applications. However, the limitations of using 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research involving 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide. One direction is to investigate its potential as an anticancer agent in combination with other drugs or therapies. Another direction is to explore its potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods for 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide and its derivatives.
Conclusion:
In conclusion, 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide is a pyrrole derivative that has gained significant attention in the field of scientific research. It has been synthesized for various purposes, including medicinal and pharmaceutical applications. Its potential applications include as an anticancer, antibacterial, and antifungal agent, as well as an analgesic and anti-inflammatory agent. However, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods and explore its potential as a building block for the synthesis of other pyrrole derivatives.
Méthodes De Synthèse
The synthesis of 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide involves several steps, including the condensation of aniline with ethyl acetoacetate, followed by cyclization with phosphorus pentoxide. The resulting compound is then acetylated to form 4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide. The purity of the compound can be improved by recrystallization and further characterization using spectroscopic techniques like NMR and IR.
Propriétés
IUPAC Name |
4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10(17)11-8-13(16(2)9-11)14(18)15-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGHBUMQYQFQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-1-methyl-N-phenylpyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)



![1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7474294.png)



![N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide](/img/structure/B7474317.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7474318.png)